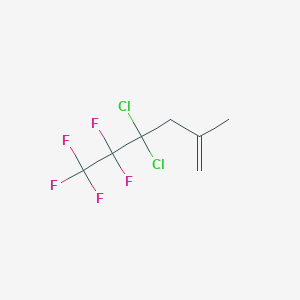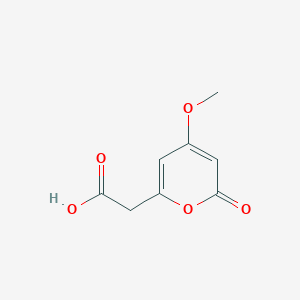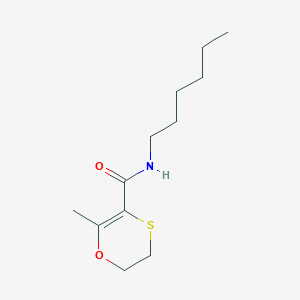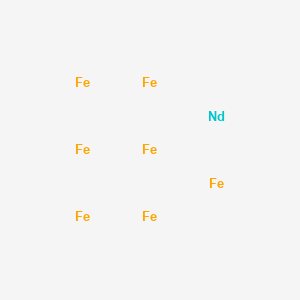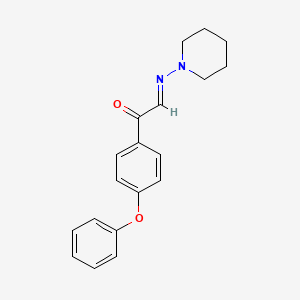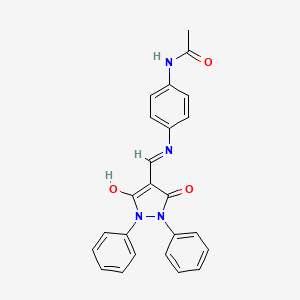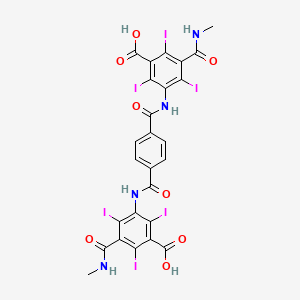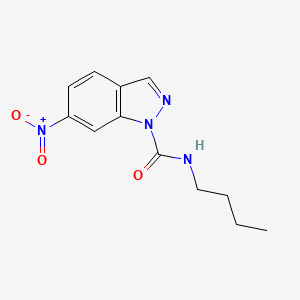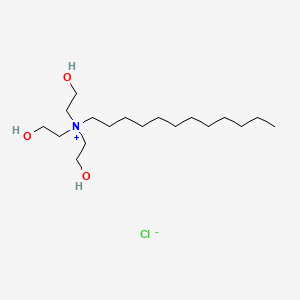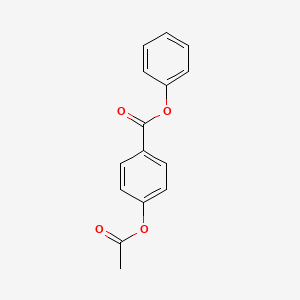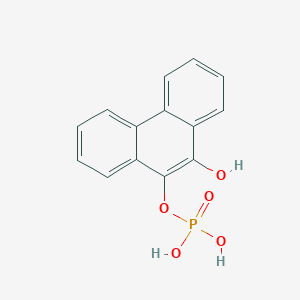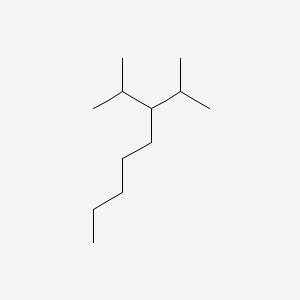
3-Isopropyl-2-methyl-octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyl-2-methyl-octane is an organic compound belonging to the class of alkanes. It is a branched hydrocarbon with the molecular formula C12H26. This compound is characterized by its unique structure, which includes an isopropyl group and a methyl group attached to an octane backbone. Alkanes like this compound are saturated hydrocarbons, meaning they contain only single bonds between carbon atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2-methyl-octane can be achieved through various organic reactions. One common method involves the alkylation of octane with isopropyl and methyl groups. This can be done using Friedel-Crafts alkylation, where octane reacts with isopropyl chloride and methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbons into smaller, branched alkanes. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize the yield of the desired product.
化学反应分析
Types of Reactions: 3-Isopropyl-2-methyl-octane, like other alkanes, primarily undergoes substitution reactions. These include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form alkyl halides.
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Cracking: Thermal or catalytic cracking can break down the compound into smaller hydrocarbons.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine, UV light or heat.
Combustion: Oxygen, high temperature.
Cracking: High temperature, catalysts like zeolites.
Major Products Formed:
Halogenation: 3-Isopropyl-2-methyl-octyl chloride or bromide.
Combustion: Carbon dioxide (CO2) and water (H2O).
Cracking: Smaller alkanes and alkenes.
科学研究应用
3-Isopropyl-2-methyl-octane has several applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and reactions.
Biology: Investigated for its potential effects on biological systems, though specific applications are limited.
Industry: Utilized in the petrochemical industry as a component in fuel formulations and as a solvent.
作用机制
As an alkane, 3-Isopropyl-2-methyl-octane is relatively inert and does not have a specific mechanism of action in biological systems. Its primary interactions involve van der Waals forces and hydrophobic interactions. In chemical reactions, it acts as a substrate for halogenation, combustion, and cracking processes.
相似化合物的比较
2-Methyl-3-octanone: A ketone with a similar carbon backbone but different functional groups.
3-Isopropyl-2-methylhexane: A shorter alkane with similar branching.
3,3-Diethyl-4-methyl-5-isopropyl-octane: Another branched alkane with a more complex structure.
Uniqueness: 3-Isopropyl-2-methyl-octane is unique due to its specific branching pattern, which affects its physical and chemical properties. Its structure influences its boiling point, melting point, and reactivity compared to other alkanes.
属性
CAS 编号 |
13287-19-9 |
|---|---|
分子式 |
C12H26 |
分子量 |
170.33 g/mol |
IUPAC 名称 |
2-methyl-3-propan-2-yloctane |
InChI |
InChI=1S/C12H26/c1-6-7-8-9-12(10(2)3)11(4)5/h10-12H,6-9H2,1-5H3 |
InChI 键 |
KBIUKRVYBYJVSS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)hexadecahydroindeno[5,4-f]chromene](/img/structure/B14708374.png)
